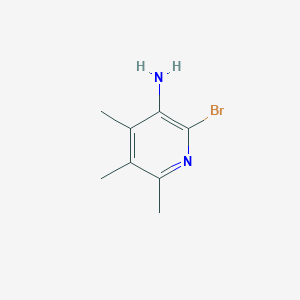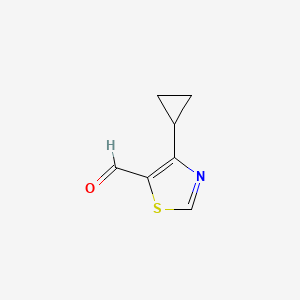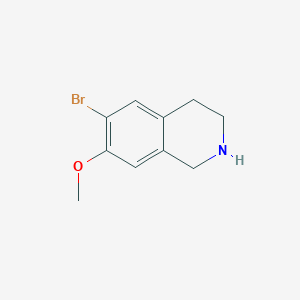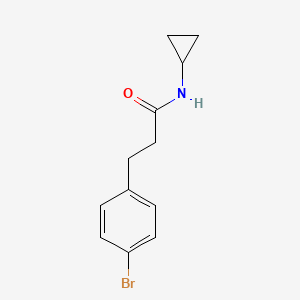
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Overview
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, or 1-Br-1-CF3-cyclopropane, is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it a useful solvent for chemical reactions. In addition, 1-Br-1-CF3-cyclopropane has been found to have a wide range of biological effects, including modulation of enzyme activity, inhibition of cell proliferation, and anti-inflammatory effects.
Scientific Research Applications
Stereoselective Synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane has been utilized in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, a method applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation Reactions
The compound is involved in cyclopropanation reactions under mild conditions, leading to cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, showing high diastereoselectivity (Chen et al., 2020).
Vibrational Spectra Studies
Studies have been conducted on the vibrational spectra and conformations of (bromomethyl)cyclopropane, providing insights into the stability and structural properties of the compound (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The compound is key in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, involving reactions with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Synthesis of Cyclopropane Carboxylic Acid
Its use in the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, an intermediate in pharmaceutical synthesis, demonstrates its value in complex organic syntheses (Hong-xia, 2012).
properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



